Cas no 6490-70-6 (2-amino-2-deoxy-alpha-D-glucose)

2-amino-2-deoxy-alpha-D-glucose structure
6490-70-6 structure
Product Name:2-amino-2-deoxy-alpha-D-glucose
CAS No:6490-70-6
Molecular Formula:C6H13NO5
Molecular Weight:179.171
CID:2079520
PubChem ID:445621

2-amino-2-deoxy-alpha-D-glucose Properties

Names and Identifiers

    • 2-amino-2-deoxy-alpha-D-glucose
    • 2-amino-alpha-D-2-deoxy-glucopyranose
    • 2-amino-D-2-deoxy-glucose
    • alpha-D-glucosamine
    • D-glucosamine
    • GlcNH
    • glucosamine
    • .ALPHA.-GLUCOSAMINE, D-
    • Glucopyranose, 2-amino-2-deoxy-, alpha-D-
    • 2-amino-2-deoxy-alpha-D-glucopyranose
    • SCHEMBL429222
    • Glucopyranose, 2-amino-2-deoxy-, .alpha.-D-
    • (2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • D-alpha-glucosamine
    • .ALPHA.-D-GLUCOSAMINE
    • InChI=1/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1
    • Glucosamine alpha-form
    • MSWZFWKMSRAUBD-UKFBFLRUSA-
    • Q27104534
    • (2S,3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
    • GLUCOSAMINE .ALPHA.-FORM [MI]
    • GLUCOSAMINE .ALPHA.-FORM
    • CHEBI:44678
    • alpha-D-Glucopyranose, 2-amino-2-deoxy-
    • .alpha.-D-Glucopyranose, 2-amino-2-deoxy-
    • .ALPHA.-GLUCOSAMINE
    • BRD-K70131229-003-01-2
    • WURCS=2.0/1,1,0/(a2122h-1a_1-5_2*N)/1/
    • alpha-Glucosamine
    • S3BL0640UV
    • 6490-70-6
    • UNII-S3BL0640UV
    • Glucosamine alpha-form [MI]
    • alpha-Glucosamine, D-
    • InChIKey: MSWZFWKMSRAUBD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2
    • SMILES: NC1C(O)OC(CO)C(O)C1O

Computed Properties

  • Exact Mass: 179.07937252Da
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 179.07937252Da
  • Heavy Atom Count: 12
  • Complexity: 155
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -2.8
  • Topological Polar Surface Area: 116Ų

2-amino-2-deoxy-alpha-D-glucose Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-391965-1.0g
(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
6490-70-6
1.0g
$0.0

2-amino-2-deoxy-alpha-D-glucose Related Literature

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